N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)19(21)12-15-13-22-18-10-9-14(2)11-17(15)18/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXORCWSARDLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=COC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Receptor Antagonism
The compound N-ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide (EMPA), a selective orexin 2 (OX2) receptor antagonist, shares functional similarities with the target compound. Both feature acetamide backbones but differ in substituents: EMPA incorporates a pyridine-sulfonamide group, whereas the target compound utilizes a benzofuran system. EMPA’s selective OX2 antagonism (IC₅₀ = 12 nM) highlights the role of heterocyclic substituents in receptor specificity, suggesting that the benzofuran moiety in the target compound may confer distinct binding properties .
Table 1: Structural and Functional Comparison with Receptor Antagonists
Agrochemical Derivatives: Substituent-Driven Activity
The agrochemical N-(4-methoxyphenyl)acetamide and its derivatives () exhibit fungicidal and bactericidal activity, underscoring the importance of the acetamide backbone in pesticide design. Unlike the target compound, these analogs lack the benzofuran system but incorporate methoxy or phenyl groups directly on the acetamide nitrogen. For example, N-(4-methoxyphenyl)acetamide demonstrates moderate fungicidal activity, whereas the benzofuran-containing target compound’s lipophilic 5-methyl group may enhance membrane permeability, a critical factor in agrochemical efficacy .
Hydroxamic Acid and Benzamide Analogues
Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () and benzamide pesticides like flutolanil () provide insights into substituent effects on stability and bioactivity. Flutolanil, an antifungal agent, uses a trifluoromethyl-benzamide structure, contrasting with the target compound’s benzofuran-acetamide hybrid.
Table 2: Physicochemical and Functional Properties
| Compound | LogP (Predicted) | Rotatable Bonds | Key Functional Groups | Application |
|---|---|---|---|---|
| This compound | ~3.8 | 5 | Benzofuran, acetamide | Undocumented |
| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | 4.1 | 6 | Trifluoromethyl, benzamide | Antifungal |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide | 2.9 | 2 | Hydroxamic acid, chlorophenyl | Antioxidant/chelator |
Q & A
Q. Table 1: Comparative Synthetic Yields Under Varied Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DCM | EDCI/HOBt | 0→25 | 78 | 96.2 | |
| THF | DCC/DMAP | 0→25 | 65 | 92.1 | |
| DMF | None | 25 | 45 | 88.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
